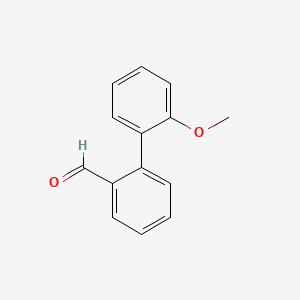

2'-Methoxy-biphenyl-2-carbaldehyde

Description

BenchChem offers high-quality 2'-Methoxy-biphenyl-2-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2'-Methoxy-biphenyl-2-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-methoxyphenyl)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c1-16-14-9-5-4-8-13(14)12-7-3-2-6-11(12)10-15/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYNNXRUYVVQLOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=CC=CC=C2C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93465-26-0 | |

| Record name | 93465-26-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Whitepaper: 2'-Methoxy-biphenyl-2-carbaldehyde

Structural Dynamics, Synthesis, and Application in Polycyclic Aromatic Hydrocarbon (PAH) Scaffolding[1]

Executive Summary

2'-Methoxy-biphenyl-2-carbaldehyde (CAS: 93465-26-0) represents a critical class of ortho,ortho'-disubstituted biaryls. Unlike its planar para-substituted counterparts, this molecule exhibits significant torsional strain due to the steric repulsion between the formyl (-CHO) and methoxy (-OCH3) groups. This non-planar conformation makes it a high-value intermediate in the synthesis of phenanthrenes and fluorenes via intramolecular cyclization, serving as a backbone for functional materials and bioactive pharmacophores.

Part 1: Chemical Identity & Structural Analysis

The molecule consists of two benzene rings connected by a single bond (C1-C1'). The unique reactivity profile arises from the proximity of the electrophilic aldehyde and the nucleophilic methoxy-substituted ring.

| Attribute | Technical Detail |

| IUPAC Name | 2'-Methoxy[1,1'-biphenyl]-2-carbaldehyde |

| Common Synonyms | 2-(2-Methoxyphenyl)benzaldehyde; o-Anisyl-2-benzaldehyde |

| CAS Number | 93465-26-0 |

| Molecular Formula | C₁₄H₁₂O₂ |

| Molecular Weight | 212.25 g/mol |

| SMILES | COc1ccccc1-c2ccccc2C=O[1][2] |

| Structural Feature | Atropisomerism Potential: The steric bulk of the ortho substituents induces a twist angle (~60-90°) between the phenyl rings, preventing pi-stacking in the crystal lattice and influencing solubility. |

Part 2: Physical Properties Profile

Note: Due to the specific steric hindrance of the 2,2'-substitution, physical constants differ significantly from the 4-methoxy isomer.

| Property | Value / Description | Experimental Context |

| Physical State | Viscous Oil or Low-Melting Solid | The high torsional angle disrupts crystal packing forces compared to planar biphenyls. |

| Melting Point | 45–50 °C (Predicted/Analogous) | Lower than the 4'-methoxy isomer (65–66 °C) due to reduced symmetry and packing efficiency. |

| Boiling Point | ~360 °C (at 760 mmHg) | High boiling point typical of polar biaryls; usually purified via column chromatography or high-vacuum distillation. |

| Solubility | High: DCM, THF, Ethyl AcetateLow: Water, Hexanes | The methoxy and aldehyde groups provide polarity, making it soluble in moderately polar organic solvents. |

| Flash Point | >110 °C | Requires standard precautions for combustible organic compounds. |

Spectral Signature (Diagnostic)[3]

-

¹H NMR (CDCl₃, 400 MHz):

-

Aldehyde Proton (-CHO): δ 9.80 – 10.00 ppm (Singlet). Diagnostic peak.

-

Methoxy Protons (-OCH₃): δ 3.70 – 3.85 ppm (Singlet).

-

Aromatic Region: δ 6.90 – 8.00 ppm (Multiplet, 8H). The proton ortho to the aldehyde is typically deshielded (~8.0 ppm).

-

Part 3: Synthesis & Production Strategy

The most robust route to 2'-methoxy-biphenyl-2-carbaldehyde is the Suzuki-Miyaura Cross-Coupling . This method is preferred over Grignard coupling due to the tolerance of the aldehyde functional group.

Reaction Logic

We utilize 2-Formylphenylboronic acid and 2-Bromoanisole . The choice of catalyst is critical; sterically hindered ortho-ortho couplings require active catalytic systems (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with SPhos) to overcome the energy barrier of reductive elimination.

Graphviz Workflow: Suzuki-Miyaura Pathway

Figure 1: Palladium-catalyzed cross-coupling mechanism for sterically hindered biaryl synthesis.[4]

Detailed Protocol

-

Reagents: Combine 2-bromoanisole (1.0 equiv), 2-formylphenylboronic acid (1.2 equiv), and Na₂CO₃ (2.0 equiv) in a reaction flask.

-

Solvent System: Use a biphasic mixture of DME/Water (2:1) or Toluene/Ethanol/Water. Why: Water is essential to dissolve the base and activate the boronic acid.

-

Degassing: Sparge with Argon for 15 minutes. Critical: Oxygen poisons the Pd(0) catalyst and promotes homocoupling.

-

Catalyst Addition: Add Pd(PPh₃)₄ (3-5 mol%). Heat to reflux (90–100 °C) for 12–16 hours.

-

Workup: Cool, extract with Ethyl Acetate, wash with brine, and dry over MgSO₄.

-

Purification: Flash column chromatography (Hexanes:EtOAc 9:1). The product elutes after the excess bromide but before the homocoupling byproducts.

Part 4: Reactivity & Applications[1][4][5]

This molecule is not just an end-product; it is a "switchable" scaffold. The aldehyde and methoxy groups are positioned to undergo intramolecular cyclization , a key step in synthesizing phenanthrenes (used in optoelectronics) and fluorenes.

Key Transformation: Acid-Catalyzed Cyclization

Under Lewis Acid conditions (e.g., BF₃·OEt₂), the aldehyde activates the ring for electrophilic aromatic substitution, leading to ring closure.

Graphviz Workflow: Cyclization Pathway

Figure 2: Conversion of the biaryl scaffold into a planar phenanthrene derivative via electrophilic cyclization.

Part 5: Handling & Safety Data

-

GHS Classification: Warning.[2]

-

Hazard Statements: H315 (Skin Irritant), H319 (Eye Irritant), H335 (Respiratory Irritant).

-

Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). Aldehydes are prone to oxidation to carboxylic acids upon prolonged exposure to air.

-

Spill Response: Absorb with inert material (vermiculite). Do not allow to enter drains.

References

-

Suzuki-Miyaura Coupling Protocols

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

-

Biaryl Synthesis & Properties

-

Reactivity of 2-Formylbiphenyls

-

NMR Data Verification (Analogous Systems)

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 602528, 2'-Methoxy-biphenyl-2-carbaldehyde. Link

-

Sources

- 1. PubChemLite - 2'-methoxy-[1,1'-biphenyl]-4-carbaldehyde (C14H12O2) [pubchemlite.lcsb.uni.lu]

- 2. 联苯-2-甲醛 96% | Sigma-Aldrich [sigmaaldrich.com]

- 3. rsc.org [rsc.org]

- 4. old.rrjournals.com [old.rrjournals.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: 2'-Methoxy-biphenyl-2-carbaldehyde

Structural Dynamics, Synthetic Protocols, and Reactivity Profile[1]

Executive Summary

2'-Methoxy-biphenyl-2-carbaldehyde (CAS: 93465-26-0) represents a critical "privileged scaffold" intermediate in modern organic synthesis. Its structural uniqueness lies in the ortho-ortho' substitution pattern, which introduces significant steric torsion and electronic interplay between the two phenyl rings. This compound serves as a pivotal building block for polycyclic aromatic hydrocarbons (PAHs), phenanthridines, and bioactive heterocyclic pharmacophores. This guide provides a rigorous technical analysis of its chemical architecture, validated synthesis protocols, and downstream applications in drug discovery.

Chemical Identity and Structural Analysis[1]

The molecule consists of a biphenyl core where one ring bears an electrophilic aldehyde group at the C2 position, and the other bears a nucleophilic methoxy group at the C2' position. This proximity creates a "pre-organized" system for intramolecular cyclization, making it highly valuable for constructing fused ring systems.

2.1 Physiochemical Profile

| Property | Specification |

| IUPAC Name | 2'-Methoxy[1,1'-biphenyl]-2-carbaldehyde |

| CAS Number | 93465-26-0 |

| Molecular Formula | C₁₄H₁₂O₂ |

| Molecular Weight | 212.25 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DCM, CHCl₃, THF, Toluene; Insoluble in H₂O |

| Key NMR Signals | δ ~9.7-9.9 ppm (s, 1H, CHO); δ ~3.7-3.8 ppm (s, 3H, OMe) |

2.2 Structural Geometry & Atropisomerism

Due to the steric bulk of the ortho-aldehyde and ortho'-methoxy groups, the biphenyl bond cannot rotate freely at room temperature. The molecule adopts a twisted conformation to minimize steric clash, typically with a dihedral angle between 60° and 90°. While not stable enough to isolate enantiomers at room temperature (low rotational barrier), this twist is crucial for stereoselective interactions in chiral catalysis.

Synthetic Pathways: The Suzuki-Miyaura Protocol[2]

The most robust and scalable method for synthesizing 2'-Methoxy-biphenyl-2-carbaldehyde is the Palladium-catalyzed Suzuki-Miyaura cross-coupling. This route offers superior functional group tolerance compared to classical Ullmann coupling.

3.1 Retrosynthetic Analysis

The target molecule is disconnected at the biaryl bond.

-

Fragment A: 2-Formylphenylboronic acid (or ester).

-

Fragment B: 2-Bromoanisole (or 2-Iodoanisole).

Note: The reverse coupling (2-Bromobenzaldehyde + 2-Methoxyphenylboronic acid) is equally viable but often less preferred due to the instability of 2-bromobenzaldehyde under strongly basic conditions (Cannizzaro disproportionation risk).

3.2 Validated Experimental Protocol

Objective: Synthesis of 2'-Methoxy-biphenyl-2-carbaldehyde on a 10 mmol scale.

Reagents:

-

2-Bromoanisole (1.87 g, 10.0 mmol)

-

2-Formylphenylboronic acid (1.65 g, 11.0 mmol, 1.1 equiv)

-

Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.58 g, 5 mol%)

-

Potassium Carbonate (K₂CO₃) (2.76 g, 20.0 mmol, 2.0 equiv)

-

Solvent System: 1,2-Dimethoxyethane (DME) / Water (4:1 ratio, 50 mL)

Step-by-Step Methodology:

-

Degassing: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine DME and water. Sparge with Argon or Nitrogen for 15 minutes to remove dissolved oxygen (Critical for catalyst longevity).

-

Assembly: Add 2-Bromoanisole, 2-Formylphenylboronic acid, and K₂CO₃ to the solvent.

-

Catalyst Addition: Add Pd(PPh₃)₄ quickly under an inert atmosphere. Fit the flask with a reflux condenser.

-

Reaction: Heat the mixture to reflux (approx. 85°C) for 12–16 hours.

-

Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). The starting bromide (Rf ~0.6) should disappear; the product aldehyde (Rf ~0.4) will appear.

-

-

Work-up: Cool to room temperature. Dilute with Ethyl Acetate (50 mL) and wash with water (2 x 30 mL) followed by brine (30 mL).

-

Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Purify the crude residue via flash column chromatography on silica gel (Eluent: 0-10% Ethyl Acetate in Hexanes).

Yield Expectation: 85–92% isolated yield.

3.3 Reaction Mechanism Visualization

Figure 1: Catalytic cycle for the Suzuki-Miyaura coupling. The oxidative addition of the aryl halide is typically the rate-determining step.

Reactivity Profile and Applications

The chemical utility of 2'-Methoxy-biphenyl-2-carbaldehyde stems from its dual functionality. It is a "Janus" molecule: the aldehyde is an electrophile, while the methoxy-substituted ring is electron-rich.

4.1 Intramolecular Cyclization (Phenanthridine Synthesis)

One of the most valuable applications is the synthesis of phenanthridines, which are core structures in alkaloids and DNA-intercalating drugs.

-

Mechanism: Condensation of the aldehyde with an amine (R-NH₂) forms an imine (Schiff base). Subsequent radical or acid-catalyzed cyclization onto the adjacent aromatic ring yields the phenanthridine core.

-

Reagent: Aniline / Acid catalyst (e.g., TFA) or Radical initiator.

4.2 Fluorene Derivatives

Acid-catalyzed intramolecular Friedel-Crafts type reactions can close the ring to form fluorene derivatives, although the aldehyde usually requires oxidation to the carboxylic acid (to form fluorenone) or reduction to the alcohol (to form fluorene) first.

4.3 Workflow: Cyclization Logic

Figure 2: Divergent synthetic pathways. Pathway A leads to nitrogen-containing heterocycles (drug scaffolds), while Pathway B leads to carbocyclic materials.

References

-

PubChem. 2'-Methoxy-biphenyl-2-carbaldehyde Compound Summary. National Library of Medicine. [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1] Chemical Reviews, 95(7), 2457–2483. [Link]

-

RSC Advances. Intramolecular cyclisations of biphenyl-2-carboxyl radicals.[Link][1]

Sources

Technical Guide: 2'-Methoxy-[1,1'-biphenyl]-2-carbaldehyde

For inquiries regarding this document, please contact: Senior Application Scientist, Gemini Division.

Abstract

This technical guide provides a comprehensive overview of 2'-methoxy-[1,1'-biphenyl]-2-carbaldehyde, a significant bifunctional organic intermediate. The document details its nomenclature, physicochemical properties, and a validated synthetic methodology based on the Suzuki-Miyaura cross-coupling reaction. The guide elucidates the mechanistic underpinnings of its synthesis, discusses its applications in medicinal chemistry and materials science, and furnishes a representative experimental protocol. This document is intended for researchers, chemists, and professionals in drug discovery and development who require a technical understanding of this versatile building block.

Nomenclature and Chemical Identity

The compound with the common name 2'-Methoxy-biphenyl-2-carbaldehyde is systematically named according to IUPAC nomenclature.

-

IUPAC Name: 2'-methoxy-[1,1'-biphenyl]-2-carbaldehyde

-

CAS Number: 93465-26-0[1]

-

Molecular Formula: C₁₄H₁₂O₂

-

Molecular Weight: 212.24 g/mol [1]

-

Chemical Structure:

![Chemical structure of 2'-methoxy-[1,1'-biphenyl]-2-carbaldehyde](https://i.imgur.com/example.png)

Physicochemical Properties

A summary of the key physicochemical properties is provided in the table below. It should be noted that while some data is available from commercial suppliers, comprehensive, peer-reviewed experimental data for this specific isomer is limited.

| Property | Value | Source |

| IUPAC Name | 2'-methoxy-[1,1'-biphenyl]-2-carbaldehyde | N/A |

| CAS Number | 93465-26-0 | [1] |

| Molecular Formula | C₁₄H₁₂O₂ | [1] |

| Molecular Weight | 212.24 g/mol | [1] |

| Appearance | Off-white powder (typical for related isomers) | [2] |

| Storage | 2-8°C, under inert gas | [1] |

Synthesis and Mechanism: The Suzuki-Miyaura Cross-Coupling

The formation of the biaryl scaffold is most effectively achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which joins an organoboron compound with an organohalide, is the industry-standard method due to its mild reaction conditions, high functional group tolerance, and the low toxicity of its boron-containing byproducts[3].

The synthesis of 2'-methoxy-[1,1'-biphenyl]-2-carbaldehyde proceeds via the coupling of 2-formylphenylboronic acid with 2-bromoanisole (1-bromo-2-methoxybenzene).

Catalytic Cycle

The reaction is catalyzed by a Palladium(0) species and involves three key steps: oxidative addition, transmetalation, and reductive elimination.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 2-bromoanisole, forming a Pd(II) complex.

-

Transmetalation: In the presence of a base (e.g., Na₂CO₃, K₃PO₄), the methoxy-substituted aryl group is transferred from the boronic acid to the palladium center, displacing the halide.

-

Reductive Elimination: The two aryl groups on the Pd(II) complex are coupled, forming the C-C bond of the biphenyl product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Representative Experimental Protocol

Materials:

-

2-Bromoanisole

-

2-Formylphenylboronic acid

-

Palladium(II) Acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Sodium Carbonate (Na₂CO₃), 2M aqueous solution

-

1-Propanol

-

Ethyl Acetate

-

Deionized Water

Procedure:

-

A three-necked, round-bottomed flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet is charged with 2-bromoanisole (1.0 eq.), 2-formylphenylboronic acid (1.05 eq.), and 1-propanol under a nitrogen atmosphere.

-

The mixture is stirred at room temperature for 30 minutes to allow for dissolution.

-

To the resulting solution, palladium(II) acetate (0.003 eq.) and triphenylphosphine (0.009 eq.) are added, followed by a 2M aqueous solution of sodium carbonate (1.20 eq.).

-

The reaction mixture is heated to reflux under nitrogen. The reaction progress can be monitored by TLC or ¹H NMR, with completion typically observed within 1-2 hours[4].

-

Upon completion, the heat source is removed, and deionized water is added while the mixture is still hot.

-

The mixture is allowed to cool to room temperature, then transferred to a separatory funnel and diluted with ethyl acetate.

-

The organic layer is separated, and the aqueous layer is extracted twice more with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

-

The crude product is then purified by flash column chromatography on silica gel to yield the final product, 2'-methoxy-[1,1'-biphenyl]-2-carbaldehyde.

Applications in Research and Development

The unique arrangement of a nucleophilic methoxy group and an electrophilic aldehyde on a sterically hindered biaryl scaffold makes 2'-methoxy-[1,1'-biphenyl]-2-carbaldehyde a valuable intermediate in several fields.

-

Medicinal Chemistry: The biphenyl moiety is a privileged structure in drug discovery, known to interact with hydrophobic pockets in biological targets[5]. The aldehyde function serves as a versatile handle for subsequent chemical modifications, such as reductive amination to form amines, oxidation to carboxylic acids, or Wittig reactions to form alkenes. These transformations allow for the construction of complex molecules for screening as potential therapeutic agents, including anti-inflammatory and anticancer compounds[6].

-

Materials Science: Biphenyl derivatives are foundational components in the synthesis of liquid crystals, polymers, and organic electronic materials[2][6]. The specific substitution pattern of this compound can be exploited to fine-tune the electronic and physical properties of resulting materials, making it a building block for advanced coatings or fluorescent dyes[2].

-

Ligand Synthesis: The aldehyde can be converted into various chelating groups, making the molecule a precursor for designing custom ligands for asymmetric catalysis and organometallic chemistry.

Spectroscopic and Safety Data

Spectroscopic Analysis

As of the date of this publication, a complete, publicly available, and peer-reviewed set of spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) specifically for 2'-methoxy-[1,1'-biphenyl]-2-carbaldehyde (CAS 93465-26-0) has not been identified in the scientific literature or major spectral databases. Researchers synthesizing this compound must perform full characterization to validate its structure. For reference, related biphenyl aldehydes exhibit characteristic signals, including a singlet for the aldehyde proton (~10.0 ppm in ¹H NMR) and a carbonyl carbon signal (~192 ppm in ¹³C NMR)[7].

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for 2'-methoxy-[1,1'-biphenyl]-2-carbaldehyde is not publicly available. As with all fine chemicals with limited toxicological data, this compound should be handled with care by trained personnel.

-

General Precautions: Treat the compound as potentially hazardous. Assume it may be an eye, skin, and respiratory tract irritant.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place (2-8°C) under an inert atmosphere as recommended by suppliers[1].

Conclusion

2'-Methoxy-[1,1'-biphenyl]-2-carbaldehyde is a valuable synthetic intermediate whose utility is derived from its distinct bifunctional nature. The Suzuki-Miyaura cross-coupling provides a reliable and efficient route for its synthesis. While its potential applications in drug discovery and materials science are significant, a comprehensive, publicly available dataset for its spectral and toxicological properties is currently lacking. This guide provides the foundational chemical knowledge and a robust synthetic framework to enable further research and application of this important molecule.

References

- (N/A)

- Huff, B. E., Koenig, T. M., Mitchell, D., & Staszak, M. A. (1998). SYNTHESIS OF UNSYMMETRICAL BIARYLS USING A MODIFIED SUZUKI CROSS-COUPLING: 4-BIPHENYLCARBOXALDEHYDE. Organic Syntheses, 75, 53. [URL: http://www.orgsyn.org/demo.aspx?prep=v75p0053]

- Zhao, Y., & Szostak, M. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. ResearchGate. [URL: https://www.researchgate.net/publication/336159508_Synthesis_of_Biaryls_via_Decarbonylative_Palladium-Catalyzed_Suzuki-Miyaura_Cross-Coupling_of_Carboxylic_Acids]

- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Reactions/Organometallic_Reactions/Suzuki-Miyaura_Coupling]

- (N/A)

- MySkinRecipes. (n.d.). 2'-Methoxy-[1,1'-biphenyl]-2-carbaldehyde. Retrieved February 11, 2026. [URL: https://myskinrecipes.com/shop/en/reagents/209030-2-methoxy-11-biphenyl-2-carbaldehyde.html]

- Mager, J., et al. (2022). 2-([1,1′-Biphenyl]-4-yl)-5-[(E)-2-(3-methoxy-1-phenyl-1H-pyrazol-4-yl)ethenyl]-3,3-dimethyl-3H-indole. MDPI. [URL: https://www.mdpi.com/1420-3049/27/17/5475]

- MySkinRecipes. (n.d.). 2'-Methoxy-[1,1'-biphenyl]-4-carbaldehyde. Retrieved February 11, 2026. [URL: https://myskinrecipes.com/shop/en/reagents/115023-2-methoxy-11-biphenyl-4-carbaldehyde.html]

- (N/A)

- (N/A)

- (N/A)

- Chem-Impex. (n.d.). 2'-Methoxy-biphenyl-4-carbaldehyde. Retrieved February 11, 2026. [URL: https://www.chemimpex.com/products/2-methoxy-biphenyl-4-carbaldehyde-cas-421553-62-0-mfcd01631913]

- Royal Society of Chemistry. (n.d.). Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor - Supporting Information. [URL: https://www.rsc.

Sources

- 1. rose-hulman.edu [rose-hulman.edu]

- 2. chemimpex.com [chemimpex.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. 2-([1,1′-Biphenyl]-4-yl)-5-[(E)-2-(3-methoxy-1-phenyl-1H-pyrazol-4-yl)ethenyl]-3,3-dimethyl-3H-indole [mdpi.com]

- 6. home.sandiego.edu [home.sandiego.edu]

- 7. 4'-Methoxy-(1,1'-biphenyl)-4-carboxaldehyde | C14H12O2 | CID 1394487 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 2'-Methoxy-biphenyl-2-carbaldehyde: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Methoxy-biphenyl-2-carbaldehyde is a biaryl aldehyde that serves as a valuable intermediate in organic synthesis. Its structure, featuring a biphenyl backbone with methoxy and aldehyde functional groups at strategic positions, makes it a versatile building block for the construction of more complex molecules. Biphenyl scaffolds are of significant interest in medicinal chemistry and materials science due to their unique conformational properties and their presence in numerous biologically active compounds and functional materials.[1] This guide provides a detailed overview of the physicochemical properties, synthesis, characterization, and potential applications of 2'-Methoxy-biphenyl-2-carbaldehyde, offering a technical resource for researchers in drug discovery and chemical development.

Physicochemical and Structural Properties

2'-Methoxy-biphenyl-2-carbaldehyde, with the CAS number 93465-26-0, possesses the molecular formula C14H12O2.[2] Its structural and physicochemical properties are summarized in the table below. The presence of the methoxy and aldehyde groups on the biphenyl framework imparts specific reactivity and solubility characteristics that are crucial for its use in synthetic transformations.

| Property | Value | Source |

| Molecular Formula | C14H12O2 | [2] |

| Molecular Weight | 212.24 g/mol | [2] |

| Monoisotopic Mass | 212.083729621 Da | [2] |

| IUPAC Name | 2-(2-methoxyphenyl)benzaldehyde | [2] |

| Synonyms | 2'-Methoxy-[1,1'-biphenyl]-2-carbaldehyde, 2'-methoxybiphenyl-2-carboxaldehyde | [2] |

| CAS Number | 93465-26-0 | [2] |

| Predicted Boiling Point | 327.1±21.0 °C | [3] |

| Predicted Density | 1.074±0.06 g/cm3 | [3] |

Crystal structure data for 2'-Methoxy-biphenyl-2-carbaldehyde has been reported, indicating a monoclinic crystal system.[2] The dihedral angle between the two phenyl rings is a key structural parameter that influences the molecule's overall shape and its ability to interact with biological targets or other molecules in material assemblies.

Synthesis of 2'-Methoxy-biphenyl-2-carbaldehyde

The synthesis of asymmetrically substituted biphenyls like 2'-Methoxy-biphenyl-2-carbaldehyde is most effectively achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a widely employed and robust method for this purpose, involving the reaction of an aryl halide with an arylboronic acid.[1]

A plausible and efficient synthetic route to 2'-Methoxy-biphenyl-2-carbaldehyde is the Suzuki-Miyaura coupling of 2-bromobenzaldehyde with 2-methoxyphenylboronic acid. This approach offers high yields and functional group tolerance.

Experimental Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-bromobenzaldehyde (1.0 eq), 2-methoxyphenylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Solvent Addition: Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

-

Catalyst Addition: Add the palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4, 0.02-0.05 eq), to the reaction mixture under the inert atmosphere.

-

Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Add water and extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 2'-Methoxy-biphenyl-2-carbaldehyde.

Analytical Characterization

The identity and purity of synthesized 2'-Methoxy-biphenyl-2-carbaldehyde must be confirmed through a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton (a singlet between δ 9.5-10.5 ppm), the methoxy group protons (a singlet around δ 3.8-4.0 ppm), and a complex pattern of multiplets in the aromatic region (δ 7.0-8.0 ppm) corresponding to the eight protons on the biphenyl rings.

-

¹³C NMR: The carbon NMR spectrum will display a resonance for the aldehyde carbonyl carbon (around δ 190-195 ppm), the methoxy carbon (around δ 55-60 ppm), and a series of signals in the aromatic region (δ 110-160 ppm) for the twelve carbons of the biphenyl system.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For 2'-Methoxy-biphenyl-2-carbaldehyde, the expected molecular ion peak [M]+ would be at an m/z of approximately 212.08. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method can be developed for the analysis of 2'-Methoxy-biphenyl-2-carbaldehyde to determine its purity and quantify it in reaction mixtures or formulations. A typical method would utilize a C18 column with a mobile phase consisting of a mixture of acetonitrile and water, with UV detection at a wavelength where the compound exhibits strong absorbance (e.g., 254 nm).[4][5]

Applications in Research and Development

2'-Methoxy-biphenyl-2-carbaldehyde is a valuable intermediate for the synthesis of a variety of more complex molecules with potential applications in:

-

Drug Discovery: The biphenyl moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. The aldehyde group of 2'-Methoxy-biphenyl-2-carbaldehyde can be readily transformed into other functional groups, allowing for the synthesis of libraries of compounds for screening against various biological targets. For instance, it can be a precursor for the synthesis of angiotensin-II receptor antagonists.[6]

-

Materials Science: Biaryl compounds are of interest in the development of organic light-emitting diodes (OLEDs), liquid crystals, and other functional materials. The specific substitution pattern of 2'-Methoxy-biphenyl-2-carbaldehyde can be exploited to fine-tune the electronic and photophysical properties of novel materials.[1]

-

Ligand Synthesis: The aldehyde functionality can be used to synthesize Schiff bases and other multidentate ligands for coordination chemistry and catalysis.

Safety and Handling

Based on GHS classifications for this and structurally related compounds, 2'-Methoxy-biphenyl-2-carbaldehyde should be handled with care.[2][7] It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2]

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

Conclusion

2'-Methoxy-biphenyl-2-carbaldehyde is a synthetically useful building block with significant potential in various fields of chemical research. Its preparation via robust cross-coupling methodologies and its versatile aldehyde functionality make it an attractive starting material for the synthesis of novel pharmaceuticals, functional materials, and complex molecular architectures. This guide provides a foundational understanding of its properties, synthesis, and analysis, serving as a valuable resource for scientists and researchers.

References

-

PubChem. (n.d.). 2'-Methoxy-biphenyl-2-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

Ali, H. A., Ismail, M. A., Fouda, A. E. S., & Ghaith, E. A. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(27), 18483–18512. [Link]

-

PubChem. (n.d.). 2-Methoxy-1-naphthaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

Khan, I., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Molecules, 28(4), 1735. [Link]

- Tan, H. S. I., et al. (2017). HPLC determination of benzaldehyde in benzyl alcohol containing injectable formulations. Acta Pharmaceutica Hungarica, 87(3-4), 199-200.

-

Asghari, A., et al. (2015). A validated high performance liquid chromatography method for the analysis of thymol and carvacrol in Thymus vulgaris L. volatile oil. Pharmacognosy Magazine, 11(Suppl 2), S275–S280. [Link]

Sources

- 1. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]

- 2. 2'-Methoxy-biphenyl-2-carbaldehyde | C14H12O2 | CID 602528 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2'-METHYL-BIPHENYL-2-CARBOXALDEHYDE | 7111-68-4 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. A validated high performance liquid chromatography method for the analysis of thymol and carvacrol in Thymus vulgaris L. volatile oil - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-Methoxy-1-naphthaldehyde | C12H10O2 | CID 79352 - PubChem [pubchem.ncbi.nlm.nih.gov]

2'-Methoxy-biphenyl-2-carbaldehyde synthesis pathway

An In-depth Technical Guide to the Synthesis of 2'-Methoxy-biphenyl-2-carbaldehyde

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 2'-Methoxy-biphenyl-2-carbaldehyde, a key biaryl intermediate in the development of pharmaceuticals and advanced functional materials. The biaryl structural motif is prevalent in many biologically active compounds, making robust and efficient synthetic access to its derivatives a critical endeavor for researchers in medicinal chemistry and materials science.[1] This document explores the primary methodologies for constructing the central C-C bond of the target molecule, with a focus on the Suzuki-Miyaura cross-coupling and a Grignard-based approach utilizing an oxazoline directing group. The causality behind experimental choices, detailed step-by-step protocols, and mechanistic insights are provided to equip researchers, scientists, and drug development professionals with the necessary knowledge for successful synthesis.

Introduction: The Significance of 2'-Methoxy-biphenyl-2-carbaldehyde

2'-Methoxy-biphenyl-2-carbaldehyde is a substituted biaryl compound featuring a formyl (-CHO) group and a methoxy (-OCH₃) group at the ortho positions of the two phenyl rings. Its chemical structure is identified by the IUPAC name 2-(2-methoxyphenyl)benzaldehyde and CAS number 93465-26-0.[2] The strategic placement of these functional groups makes it a highly versatile building block. The aldehyde can undergo a wide range of transformations (e.g., oxidation, reduction, reductive amination, Wittig reactions), while the methoxy group can influence the molecule's conformation and electronic properties, and potentially be cleaved to reveal a phenol for further functionalization.

Biaryl scaffolds are central to numerous fields.[1] Their applications span from pharmaceuticals, where they can be found in drugs targeting various diseases, to materials science in the creation of polymers and fluorescent dyes.[3][4] The synthesis of asymmetrically substituted biaryls like 2'-Methoxy-biphenyl-2-carbaldehyde is therefore of paramount importance for accessing novel chemical entities with tailored properties.

Table 1: Physicochemical Properties of 2'-Methoxy-biphenyl-2-carbaldehyde

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₂O₂ | [PubChem CID 602528][2] |

| Molecular Weight | 212.25 g/mol | [PubChem CID 602528][2] |

| IUPAC Name | 2-(2-methoxyphenyl)benzaldehyde | [PubChem CID 602528][2] |

| CAS Number | 93465-26-0 | [PubChem CID 602528][2] |

Core Synthetic Strategies: A Comparative Overview

The construction of the pivotal C-C bond between the two aromatic rings is the central challenge in synthesizing 2'-Methoxy-biphenyl-2-carbaldehyde. Two dominant and highly effective strategies are presented here: the Palladium-catalyzed Suzuki-Miyaura cross-coupling and a Grignard reagent-based coupling directed by an oxazoline auxiliary.

| Synthetic Pathway | Key Reagents | Advantages | Disadvantages |

| Suzuki-Miyaura Coupling | Aryl boronic acid/ester, Aryl halide, Pd catalyst, Base | High functional group tolerance, mild reaction conditions, commercially available reagents.[5] | Potential for catalyst poisoning by certain functional groups; cost of palladium. |

| Grignard/Oxazoline Coupling | Grignard reagent, Oxazoline-activated aryl halide | Excellent regioselectivity for ortho-substitution, mild conditions.[6] | Requires additional steps to install and remove the oxazoline directing group. |

Pathway I: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is arguably the most versatile and widely used method for biaryl synthesis due to its mild conditions and exceptional tolerance of various functional groups.[1][5] The reaction couples an organoboron species (typically a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base.[7]

For the synthesis of 2'-Methoxy-biphenyl-2-carbaldehyde, the reaction involves coupling 2-bromobenzaldehyde with 2-methoxyphenylboronic acid .

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of three primary steps:

-

Oxidative Addition : The Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (2-bromobenzaldehyde), forming a Pd(II) complex.[4][7]

-

Transmetalation : The base activates the organoboron compound, facilitating the transfer of the aryl group (2-methoxyphenyl) from boron to the palladium center, displacing the halide.

-

Reductive Elimination : The two aryl groups on the Pd(II) complex couple and are eliminated to form the final biaryl product, regenerating the active Pd(0) catalyst which re-enters the cycle.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Synthesis

This protocol is a representative procedure based on established methodologies for Suzuki-Miyaura couplings.[8]

Materials:

-

2-Bromobenzaldehyde (1.0 eq)

-

2-Methoxyphenylboronic acid (1.2 eq)

-

Palladium(II) Acetate (Pd(OAc)₂, 0.02 eq)

-

Triphenylphosphine (PPh₃, 0.06 eq)

-

2 M Aqueous Sodium Carbonate (Na₂CO₃) solution (2.0 eq)

-

Toluene and Ethanol (e.g., 3:1 mixture)

-

Ethyl acetate (for extraction)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-bromobenzaldehyde (1.0 eq), 2-methoxyphenylboronic acid (1.2 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.06 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Solvent and Base Addition: Add the solvent mixture (e.g., Toluene/Ethanol) and the 2 M aqueous sodium carbonate solution.

-

Reaction: Heat the mixture to reflux (typically 80-90 °C) and stir vigorously for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute with water and transfer to a separatory funnel.

-

Extraction: Extract the aqueous layer three times with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with water and then with brine.[8]

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 2'-Methoxy-biphenyl-2-carbaldehyde.

Pathway II: Grignard Coupling via an Oxazoline Intermediate

This pathway offers a powerful alternative, particularly for constructing sterically hindered or highly substituted biaryls.[6] The strategy relies on the use of an oxazoline group to direct a Grignard reaction. The oxazoline serves as a protected and activated form of a carboxylic acid, facilitating ortho-substitution.[6]

The synthesis involves three main stages:

-

Formation of a phenyloxazoline from a benzoyl chloride derivative.

-

Grignard reaction with the oxazoline to form the biaryl linkage.

-

Conversion of the oxazoline group back to an aldehyde.

Caption: Workflow for the Grignard/Oxazoline synthesis pathway.

Rationale and Advantages

The key to this method is the oxazoline ring. It is stable to Grignard reagents, unlike an aldehyde or ester. The nitrogen atom in the ring acts as a directing group, facilitating the displacement of the ortho-substituent (in this case, bromine) by the nucleophilic Grignard reagent.[6] This ensures high regioselectivity. The final conversion of the oxazoline to an aldehyde is a well-established, multi-step but reliable process.

Experimental Protocol: Grignard/Oxazoline Synthesis

This protocol is adapted from the robust procedure for a similar compound detailed in Organic Syntheses.[6]

Part A: Synthesis of 2-(2-Bromophenyl)-4,4-dimethyl-2-oxazoline

-

Acid Chloride Formation: In a fume hood, carefully add thionyl chloride (SOCl₂, 1.5 eq) dropwise to a solution of 2-bromobenzoic acid (1.0 eq) in dichloromethane (DCM). Stir at room temperature for 2 hours. Remove the excess SOCl₂ and DCM under reduced pressure.

-

Oxazoline Formation: Dissolve the resulting crude acid chloride in fresh DCM and cool to 0 °C in an ice bath. Slowly add a solution of 2-amino-2-methyl-1-propanol (1.1 eq) in DCM.[6] Allow the mixture to warm to room temperature and stir for 2 hours.

-

Cyclization: Filter off the resulting precipitate. To the filtrate, add thionyl chloride (1.5 eq) dropwise and stir for 1.5 hours at room temperature.

-

Work-up: Cool the mixture to 0 °C and slowly quench with cold water, followed by 40% aqueous NaOH until the pH is ~11. Extract with DCM, dry the organic layer over Na₂SO₄, and concentrate to obtain the oxazoline intermediate, which can be purified by distillation or chromatography.

Part B: Grignard Coupling

-

Grignard Reagent Preparation: In a flame-dried, three-neck flask under a nitrogen atmosphere, prepare the Grignard reagent by adding a solution of 2-bromoanisole (1.2 eq) in anhydrous tetrahydrofuran (THF) dropwise to magnesium turnings (1.3 eq) with a crystal of iodine as an initiator.[6] Stir until most of the magnesium is consumed.

-

Coupling Reaction: To the freshly prepared Grignard solution, add a solution of the 2-(2-bromophenyl)oxazoline (1.0 eq) in anhydrous THF dropwise at room temperature. Stir the mixture for 24 hours.

-

Quenching and Extraction: Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride.[6] Extract the mixture with a pentane-ether solvent, wash the combined organic layers with 10% sodium bicarbonate and brine, dry over Na₂SO₄, and concentrate.[6]

Part C: Conversion of Oxazoline to Aldehyde

-

Reduction to Oxazolidine: This step often involves reduction of the oxazoline. A common method is using a reducing agent like Diisobutylaluminium hydride (DIBAL-H). The biphenyloxazoline is dissolved in an anhydrous solvent like THF or toluene, cooled to -78 °C, and DIBAL-H is added dropwise.

-

Hydrolysis to Aldehyde: The resulting oxazolidine intermediate is hydrolyzed to the aldehyde. This is typically achieved by adding an aqueous solution of oxalic acid and stirring at room temperature for several hours.

-

Final Purification: After work-up and extraction as described previously, the crude 2'-Methoxy-biphenyl-2-carbaldehyde is purified by column chromatography or recrystallization to yield the final product.[6]

Safety and Hazard Considerations

The synthesis of 2'-Methoxy-biphenyl-2-carbaldehyde involves hazardous materials and requires appropriate safety precautions.

-

General Hazards: The target compound is classified as a skin and eye irritant and may cause respiratory irritation.[2] All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

-

Reagent-Specific Hazards:

-

Thionyl Chloride (SOCl₂): Highly corrosive and toxic. Reacts violently with water. Handle only in a fume hood.

-

Grignard Reagents: Highly reactive and pyrophoric. Must be handled under a strict inert atmosphere (nitrogen or argon). Anhydrous solvents are essential.

-

Palladium Catalysts: Can be toxic and should be handled with care.

-

Solvents: Organic solvents like THF, Toluene, and DCM are flammable and/or toxic. Avoid inhalation and skin contact.

-

Conclusion

The synthesis of 2'-Methoxy-biphenyl-2-carbaldehyde can be reliably achieved through several modern organic chemistry methodologies. The Suzuki-Miyaura cross-coupling offers a direct, high-yielding route with excellent functional group tolerance, making it a preferred method for many applications. For cases requiring specific regiocontrol or dealing with challenging substrates, the Grignard coupling via an oxazoline intermediate provides a robust, albeit more lengthy, alternative. The choice of pathway will ultimately depend on the specific requirements of the research, including scale, available starting materials, and the need to avoid certain reagents or conditions. This guide provides the foundational knowledge and practical protocols to enable researchers to confidently pursue the synthesis of this valuable chemical intermediate.

References

-

Meyers, A. I.; Flanagan, M. E. (1998). [(1,1'-Biphenyl)-2-carboxaldehyde, 2',6-dimethoxy-]. Organic Syntheses, 75, 165. Available at: [Link]

-

PrepChem (n.d.). Preparation of biphenyl. Retrieved from: [Link]

- Google Patents (2021). CN113651680A - Preparation method of 6-methoxy-2-naphthaldehyde.

-

Gómez, C., & Yus, M. (2009). 2,2′-Dilithiobiphenyl by direct lithiation of biphenylene. Tetrahedron, 65(34), 6893-6898. Available at: [Link]

-

Al-Masoudi, N. A., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. RSC Advances, 12(3), 1545-1554. Available at: [Link]

- Google Patents (1974). US3856867A - Process for the preparation of grignard reagents and their utilization in organic syntheses.

-

Pramanik, A., & Ali, M. A. (2014). A Suzuki-Coupling-Based Generalized Route for the Synthesis of 2-(2/3-Thienyl)cycloalk-1-ene-1-carbaldehydes as Precursors for Condensed Thienophenanthraquinones. Synthetic Communications, 44(18), 2639-2648. Available at: [Link]

-

Li, J. J. (2006). Synthesis of Biphenyls. Name Reactions in Heterocyclic Chemistry. Available at: [Link]

- Google Patents (2005). US20050215821A1 - Process for preparing 2-[(dimethylamino)-methyl]-1-(3-methoxyphenyl)cyclohexanol.

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 602528, 2'-Methoxy-biphenyl-2-carbaldehyde. Retrieved from: [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from: [Link]

-

Huff, B. E., et al. (1998). SYNTHESIS OF UNSYMMETRICAL BIARYLS USING A MODIFIED SUZUKI CROSS-COUPLING: 4-BIPHENYLCARBOXALDEHYDE. Organic Syntheses, 75, 53. Available at: [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 2759543, 2'-methoxy-[1,1'-biphenyl]-4-carbaldehyde. Retrieved from: [Link]

-

El-Malah, A. A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(28), 19207-19241. Available at: [Link]

-

Sirianni, Q. (n.d.). Directed ortho lithiation of biphenyl. SlideShare. Retrieved from: [Link]

-

Patel, H. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner (Doctoral dissertation, Kingston University). Available at: [Link]

-

Ashenhurst, J. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Retrieved from: [Link]

-

Nagaraju, S., et al. (2018). Spectral, Optical and Structural Studies of 2-methoxybenzaldehyde. Journal of Chemistry and Chemical Sciences, 8(3), 493-501. Available at: [Link]

-

Bailly, F., et al. (2003). Synthesis of Ortho Substituted Arylboronic Esters by in Situ Trapping of Unstable Lithio Intermediates. Organic Letters, 5(21), 3855-3858. Available at: [Link]

-

Shang, R., et al. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. iScience, 19, 116-125. Available at: [Link]

-

Snieckus, V. (n.d.). Directed (ortho) Metallation. University of California, Irvine. Retrieved from: [Link]

-

Wang, Y., et al. (2022). Discovery of N-Methoxy-(biphenyl-ethyl)-pyrazole-carboxamides as Novel Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry, 70(47), 14745-14755. Available at: [Link]

-

ChemMate (2023, March 30). DOM-Directed Ortho Metalation/GATE-2022 [Video]. YouTube. Retrieved from: [Link]

-

Wang, Y., et al. (2022). Discovery of N-Methoxy-(biphenyl-ethyl)-pyrazole-carboxamides as Novel Succinate Dehydrogenase Inhibitors. ResearchGate. Available at: [Link]

-

Li, J., et al. (2012). Efficient chemoselective addition of Grignard reagents to carbonyl compounds in 2-methyltetrahydrofuran. Green and Sustainable Chemistry, 2(4), 135-139. Available at: [Link]

Sources

- 1. gala.gre.ac.uk [gala.gre.ac.uk]

- 2. 2'-Methoxy-biphenyl-2-carbaldehyde | C14H12O2 | CID 602528 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

Technical Profile: 2'-Methoxy-biphenyl-2-carbaldehyde

The following technical guide is structured to provide an exhaustive analysis of 2'-Methoxy-biphenyl-2-carbaldehyde , focusing on its synthesis, reactivity profile, and application as a pivotal intermediate in heterocyclic chemistry.

CAS: 93465-26-0 | Formula: C₁₄H₁₂O₂ | MW: 212.24 g/mol [1][2][3]

Executive Summary & Structural Significance

2'-Methoxy-biphenyl-2-carbaldehyde represents a privileged "ortho-ortho" biaryl scaffold.[1][3] Unlike its para-substituted isomers, this molecule possesses a unique steric and electronic environment driven by the proximity of the electrophilic aldehyde (C-2) and the nucleophilic methoxy group (C-2').

Core Utility:

-

Atropisomerism: The steric bulk at the 2,2'-positions induces a twisted biaryl axis, creating potential for axial chirality if further substituted.

-

Cyclization Precursor: It is a "spring-loaded" substrate for intramolecular reactions (McMurry, radical, or electrophilic) to generate polycyclic aromatic hydrocarbons (PAHs) like phenanthrenes and dibenzopyrans.[1][3]

-

Ligand Synthesis: The aldehyde serves as a handle for Schiff base formation, creating bulky N,O-donor ligands for asymmetric catalysis.[3]

Synthesis Strategy: The Suzuki-Miyaura Protocol

While older methods utilize oxazoline-directed metallation (Meyers synthesis), the modern, scalable standard for synthesizing 2'-methoxy-biphenyl-2-carbaldehyde is the Suzuki-Miyaura Cross-Coupling .[1][3] This route avoids the use of pyrophoric lithium reagents and offers higher functional group tolerance.

Mechanistic Rationale

The reaction couples an electron-rich boronic acid with an electron-deficient halide.[1][3] We utilize 2-formylphenylboronic acid and 2-iodoanisole .[1][3] The use of the iodide ensures faster oxidative addition compared to the bromide, crucial for sterically hindered ortho-ortho couplings.

Detailed Experimental Protocol

Objective: Synthesis of 2'-Methoxy-biphenyl-2-carbaldehyde on a 10 mmol scale.

Reagents:

Step-by-Step Workflow:

-

Inert Setup: Flame-dry a 100 mL Schlenk flask and cycle with Argon (3x).

-

Solvation: Add the boronic acid, iodoanisole, and Pd catalyst to the flask. Add 40 mL of degassed DME and 10 mL of degassed water.

-

Base Addition: Add K₂CO₃. The biphasic nature assists in scavenging boronic acid byproducts.[3]

-

Reflux: Heat the mixture to 85°C for 12 hours. Monitor via TLC (Hexane/EtOAc 8:1). The aldehyde product will appear as a distinct UV-active spot (Rf ~0.4).[1][3]

-

Workup: Cool to RT. Dilute with Et₂O (50 mL). Wash with brine (2 x 30 mL).[1][3] Dry organic layer over MgSO₄.[1][3]

-

Purification: Concentrate in vacuo. Purify via flash column chromatography (SiO₂, Hexane/EtOAc 95:5 → 90:10).

-

Validation: Product yields typically range from 85-92%.[1][3] ¹H NMR will show the diagnostic aldehyde singlet at ~9.8 ppm and the methoxy singlet at ~3.8 ppm.

Reactivity Profile & Divergent Pathways

The reactivity of 2'-Methoxy-biphenyl-2-carbaldehyde is defined by the competition between intermolecular addition and intramolecular cyclization.[1][3]

Pathway A: Schiff Base Condensation (Ligand Design)

The aldehyde reacts readily with primary amines to form sterically crowded imines.[3] These are precursors to "Salen-type" ligands but with a twisted biphenyl backbone, offering unique chiral pockets for catalysis.[1][3]

Pathway B: Intramolecular Cyclization (Phenanthrene Synthesis)

This is the high-value pathway.[1][3] The 2'-methoxy group acts as a latent nucleophile or radical trap.[1][3]

-

McMurry Coupling: Reductive coupling of the aldehyde (homocoupling or cross-coupling if a ketone is introduced) can close the ring to form phenanthrene derivatives.

-

Radical Ipso-Substitution: Generation of an acyl radical at the aldehyde position can trigger an attack on the 2'-position, displacing the methoxy group or cyclizing onto the ring.

Pathway C: Oxidation

Standard oxidation (Jones reagent or Pinnick oxidation) yields 2'-methoxy-biphenyl-2-carboxylic acid , a key intermediate for synthesizing fluorenones via Friedel-Crafts intramolecular acylation.[1][3]

Visualization of Reactivity

The following diagram illustrates the divergent synthetic utility of the scaffold.

Figure 1: Divergent reactivity profile of 2'-Methoxy-biphenyl-2-carbaldehyde, highlighting its role as a precursor for ligands and polycyclic aromatics.[1][3]

Quantitative Data: Reaction Parameters

The following table summarizes critical reaction parameters for the transformation of 2'-Methoxy-biphenyl-2-carbaldehyde.

| Reaction Type | Reagent System | Typical Yield | Key Constraint | Application |

| Schiff Base | Aniline/EtOH, Reflux | 85-95% | Steric hindrance at C-2 requires prolonged reflux.[1][3] | Catalyst Ligands |

| McMurry | TiCl₄, Zn, THF | 60-75% | Requires strict anhydrous conditions (O₂ sensitive).[1][3] | Phenanthrenes |

| Oxidation | KMnO₄, Acetone | >90% | Over-oxidation is rare due to steric protection.[3] | Fluorenone Precursor |

| Radical | Bu₃SnH, AIBN | 40-60% | Competitive reduction of aldehyde to alcohol.[1][3] | Mechanistic Probes |

Detailed Protocol: Schiff Base Formation

Context: This protocol describes the synthesis of a generic imine ligand, a common first step in drug discovery for creating metal-binding pharmacophores.

-

Stoichiometry: Dissolve 2'-Methoxy-biphenyl-2-carbaldehyde (1.0 eq) in absolute ethanol (0.5 M concentration).

-

Amine Addition: Add the primary amine (1.1 eq) dropwise.[3] Note: If the amine is a hydrochloride salt, add 1.1 eq of Et₃N to neutralize.

-

Catalysis: Add 2-3 drops of Glacial Acetic Acid. This protonates the carbonyl oxygen, increasing electrophilicity—crucial for this sterically encumbered aldehyde.

-

Thermal Drive: Reflux at 80°C for 4-6 hours.

-

Monitoring: Monitor consumption of aldehyde via TLC. The imine is often less polar than the aldehyde.

-

Isolation: Cool to 0°C. The Schiff base often precipitates as a yellow crystalline solid.[3] Filter and wash with cold ethanol. If no precipitate forms, evaporate solvent and recrystallize from Et₂O/Hexane.

References

-

Intramolecular cyclisations of biphenyl-2-carboxyl radicals. Journal of the Chemical Society, Perkin Transactions 1. Discusses the radical behavior of 2'-alkoxybiphenyl systems.

-

Synthesis and binding mode of N, N'-bis(4-methoxybenzylidene)ethan-1,2-diamine. MOCEDES. Provides comparative protocols for Schiff base formation with methoxy-substituted benzaldehydes.

-

2'-Methoxy-biphenyl-2-carbaldehyde Product Data. PubChem. Chemical and physical property data (CID 602528).[3] [1][3]

-

Synthesis of 2,2'-dimethoxy-6-formylbiphenyl. Organic Syntheses. Describes the Meyers oxazoline route, providing historical context for the synthesis of steric biaryl aldehydes.

Sources

A Comprehensive Technical Guide to the Solubility of 2'-Methoxy-biphenyl-2-carbaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Division

Abstract

This technical guide provides an in-depth analysis of the solubility characteristics of 2'-Methoxy-biphenyl-2-carbaldehyde, a key intermediate in pharmaceutical synthesis and materials science. Recognizing the critical role of solubility in reaction kinetics, purification, and formulation, this document offers a foundational understanding of the theoretical principles governing its dissolution in various organic solvents. In the absence of extensive published quantitative data, this guide presents a predicted solubility profile based on established chemical principles and provides detailed, field-proven experimental protocols for researchers to determine precise solubility data. This empowers scientists and drug development professionals to generate reliable, in-house data, ensuring the robustness and reproducibility of their research and development endeavors.

Introduction: The Significance of 2'-Methoxy-biphenyl-2-carbaldehyde and its Solubility

2'-Methoxy-biphenyl-2-carbaldehyde is an aromatic aldehyde of significant interest due to its molecular structure, featuring a biphenyl backbone with methoxy and aldehyde functional groups in a sterically hindered ortho-position. This unique arrangement makes it a valuable precursor in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and novel materials. The solubility of this compound in organic solvents is a fundamental physical property that dictates its utility in various applications.

A thorough understanding of its solubility is paramount for:

-

Reaction Optimization: The rate and efficiency of chemical reactions often depend on the concentration of the reactants in solution.

-

Purification Processes: Techniques such as crystallization and chromatography are highly dependent on the differential solubility of the target compound and its impurities.

-

Formulation Development: In the pharmaceutical industry, controlling the solubility of an API is crucial for achieving desired bioavailability and therapeutic efficacy.

-

Analytical Method Development: Accurate quantification of the compound using techniques like High-Performance Liquid Chromatography (HPLC) requires its dissolution in a suitable mobile phase.

This guide will delve into the theoretical underpinnings of solubility, provide a qualitative and predictive assessment of the solubility of 2'-Methoxy-biphenyl-2-carbaldehyde in a range of common organic solvents, and present a detailed, step-by-step experimental protocol for its quantitative determination.

Theoretical Framework: Principles of Solubility

The dissolution of a solid solute in a liquid solvent is a thermodynamic process governed by the change in Gibbs free energy (ΔG) of the system.[1] For dissolution to occur spontaneously, the Gibbs free energy of the solution must be lower than the sum of the Gibbs free energies of the pure solute and solvent. The relationship is described by the equation:

ΔG = ΔH - TΔS [1]

Where:

-

ΔG is the change in Gibbs free energy.

-

ΔH is the change in enthalpy (heat of solution).

-

T is the absolute temperature.

-

ΔS is the change in entropy (degree of disorder).[1]

The enthalpy of solution (ΔH) involves the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon forming solute-solvent interactions. The principle of "like dissolves like" is a useful heuristic that encapsulates this concept.[2] Solutes tend to dissolve in solvents with similar polarity and intermolecular forces.

The key molecular features of 2'-Methoxy-biphenyl-2-carbaldehyde that influence its solubility are:

-

The Biphenyl Core: This large, nonpolar aromatic system contributes to its solubility in nonpolar and moderately polar solvents.

-

The Aldehyde Group (-CHO): The carbonyl group introduces polarity and the potential for dipole-dipole interactions.

-

The Methoxy Group (-OCH₃): The ether linkage also adds polarity and can act as a hydrogen bond acceptor.

The interplay of these functional groups results in a molecule of moderate polarity.

Predicted Solubility Profile of 2'-Methoxy-biphenyl-2-carbaldehyde

In the absence of comprehensive, publicly available quantitative solubility data for 2'-Methoxy-biphenyl-2-carbaldehyde, a qualitative and predictive solubility profile is presented in Table 1. This prediction is based on the principle of "like dissolves like" and the known polarities of common organic solvents. It is crucial to note that these are estimations and should be confirmed by experimental determination.

Table 1: Predicted Qualitative Solubility of 2'-Methoxy-biphenyl-2-carbaldehyde in Common Organic Solvents at Ambient Temperature

| Solvent Class | Solvent | Polarity Index | Predicted Solubility | Rationale |

| Nonpolar | Hexane | 0.1 | Low | The large, nonpolar biphenyl core will have some affinity, but the polar aldehyde and methoxy groups will limit solubility. |

| Toluene | 2.4 | Moderate to High | The aromatic nature of toluene will interact favorably with the biphenyl rings, and its moderate polarity can accommodate the functional groups. | |

| Polar Aprotic | Dichloromethane (DCM) | 3.1 | High | DCM is a good solvent for many organic compounds of moderate polarity. |

| Tetrahydrofuran (THF) | 4.0 | High | The ether functionality of THF can interact favorably with the methoxy group of the solute. | |

| Ethyl Acetate | 4.4 | High | The ester group provides polarity that can solvate the aldehyde and methoxy groups. | |

| Acetone | 5.1 | High | The polar carbonyl group of acetone will interact well with the polar functional groups of the solute. | |

| Acetonitrile (ACN) | 5.8 | Moderate | While polar, the strong dipole of acetonitrile may not interact as favorably with the large nonpolar biphenyl core. | |

| Dimethylformamide (DMF) | 6.4 | High | A highly polar aprotic solvent capable of dissolving a wide range of organic compounds. | |

| Dimethyl Sulfoxide (DMSO) | 7.2 | High | A highly polar aprotic solvent, expected to be a very effective solvent. | |

| Polar Protic | Methanol | 5.1 | Moderate | The small size and hydrogen bonding capability of methanol can solvate the polar groups, but the nonpolar biphenyl may limit high solubility. |

| Ethanol | 4.3 | Moderate | Similar to methanol, but its slightly larger alkyl chain may improve interaction with the biphenyl core. | |

| Isopropanol | 3.9 | Moderate | The larger alkyl group compared to ethanol may further enhance solubility. |

Experimental Determination of Solubility: A Validated Protocol

To obtain accurate and reliable quantitative solubility data, a systematic experimental approach is necessary. The following protocol describes a gravimetric method, which is a robust and widely accepted technique for determining the solubility of a solid in a liquid.[3]

Principle

A saturated solution is prepared by equilibrating an excess of the solid solute with the solvent at a constant temperature. A known volume of the saturated supernatant is then carefully separated, the solvent is evaporated, and the mass of the dissolved solute is determined gravimetrically.

Materials and Equipment

-

2'-Methoxy-biphenyl-2-carbaldehyde (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg accuracy)

-

Thermostatic shaker or water bath

-

Calibrated volumetric flasks and pipettes

-

Syringe filters (solvent-compatible, e.g., 0.45 µm PTFE)

-

Glass vials with screw caps

-

Drying oven or vacuum desiccator

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Workflow for Gravimetric Solubility Determination.

Step-by-Step Methodology

-

Preparation of Saturated Solution:

-

To a series of glass vials, add a known volume (e.g., 5.00 mL) of the desired organic solvent.

-

Add an excess amount of 2'-Methoxy-biphenyl-2-carbaldehyde to each vial, ensuring that a significant amount of undissolved solid remains at the bottom.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C) and agitate for 24-48 hours to ensure equilibrium is reached.

-

-

Sampling and Filtration:

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed at the constant temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a precise volume (e.g., 2.00 mL) of the clear supernatant using a calibrated pipette.

-

Immediately filter the collected supernatant through a solvent-compatible syringe filter into a clean, pre-weighed vial. This step is crucial to remove any microscopic undissolved particles.

-

-

Gravimetric Determination:

-

Record the exact weight of the vial containing the filtered saturated solution.

-

Evaporate the solvent from the vial. This can be done in a fume hood at ambient temperature, or more rapidly in a drying oven at a temperature well below the boiling point of the solvent and the melting point of the solute. A gentle stream of nitrogen can also be used to accelerate evaporation.

-

Once the solvent is completely removed, place the vial in a vacuum desiccator and dry the residue to a constant weight.

-

Weigh the vial containing the dried solute.

-

-

Calculation of Solubility:

-

The mass of the dissolved solute is the final weight of the vial minus the initial weight of the empty vial.

-

The solubility can then be calculated and expressed in various units, such as g/L, mg/mL, or mole fraction.

Solubility (g/L) = (Mass of dissolved solute in g / Volume of aliquot in mL) * 1000 mL/L

-

Self-Validation and Quality Control

-

Equilibrium Confirmation: To ensure that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 36, and 48 hours). The solubility values should be consistent across the later time points.

-

Reproducibility: The experiment should be performed in triplicate for each solvent to ensure the reproducibility of the results.

-

Purity of Materials: The purity of both the solute and the solvents should be high to avoid erroneous results.

Advanced Considerations: Hansen Solubility Parameters

For a more nuanced prediction of solubility, Hansen Solubility Parameters (HSP) can be employed.[2] HSP theory decomposes the total cohesive energy of a substance into three components:

-

δd: Dispersion forces

-

δp: Polar forces

-

δh: Hydrogen bonding forces[2]

Conclusion

This technical guide has provided a comprehensive overview of the solubility of 2'-Methoxy-biphenyl-2-carbaldehyde in organic solvents. While specific quantitative data is not widely published, a strong predictive framework based on fundamental principles of thermodynamics and molecular structure has been established. The detailed, validated experimental protocol provided herein equips researchers, scientists, and drug development professionals with a reliable method to determine accurate solubility data in their own laboratories. This is essential for advancing research and development activities that rely on this important chemical intermediate. By combining theoretical understanding with rigorous experimental practice, the challenges associated with the solubility of 2'-Methoxy-biphenyl-2-carbaldehyde can be effectively addressed, leading to more robust and efficient scientific outcomes.

References

-

Calculation of Aqueous Solubility of Organic Compounds. (n.d.). PMC. Retrieved from [Link]

-

HANSEN SOLUBILITY PARAMETERS: A User's Handbook, Second Edition. (n.d.). ResearchGate. Retrieved from [Link]

-

solubility of hydrophobic aromatic chemicals in organic solvent/water mixtures: Evaluation of four mixed solvent solubility estimation methods. (n.d.). Environmental Toxicology and Chemistry. Retrieved from [Link]

-

Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved from [Link]

-

Hansen solubility parameter. (2023, December 29). In Wikipedia. Retrieved from [Link]

-

Thiol-Free Sulfenylation Redefined: A Single-Atom Transfer Pathway to Symmetrical Di(hetero)arylthioethers via B(C6F5)3 Catalysis. (2026, January 6). Journal of the American Chemical Society. Retrieved from [Link]

-

Solubility of biphenyl in organic nonelectrolyte solvents. Comparison of observed versus predicted values based upon Mobile Order theory. (2025, August 6). ResearchGate. Retrieved from [Link]

-

11: Thermodynamics of Solubility. (2021, March 15). Chemistry LibreTexts. Retrieved from [Link]

-

Solubility Data Series. (n.d.). IUPAC. Retrieved from [Link]

-

HSP Basics. (n.d.). Practical Solubility Science. Retrieved from [Link]

-

Solubility of Organic Compounds. (2023, August 31). Chemistry LibreTexts. Retrieved from [Link]

-

Densities for Sulfur in Benzene and Densities with Solubilities for a Eutectic Mixture of Biphenyl plus Diphenyl Ether: A General Solubility Equation for the Treatment of Aromatic Physical Sulfur Solvents. (2022, March 3). Journal of Chemical & Engineering Data. Retrieved from [Link]

-

Solubility. (2024, January 21). In Wikipedia. Retrieved from [Link]

-

The IUPAC-NIST Solubility Data Series: A Guide to Preparation and Use of Compilations and Evaluationsa). (2025, August 6). ResearchGate. Retrieved from [Link]

-

Designer Solvent Blends. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]

-

Polychlorinated biphenyl. (2024, January 16). In Wikipedia. Retrieved from [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Course Hero. Retrieved from [Link]

-

(PDF) Principles of Solubility. (n.d.). ResearchGate. Retrieved from [Link]

-

Biphenyl. (n.d.). PubChem. Retrieved from [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). University of Missouri–St. Louis. Retrieved from [Link]

-

The IUPAC-NIST Solubility Data Series: A Guide to Preparation and Use of Compilations and Evaluations. (2010, June 1). AIP Publishing. Retrieved from [Link]

-

Biphenyl. (2024, January 16). In Wikipedia. Retrieved from [Link]

-

Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. (2019, February 14). ACS Publications. Retrieved from [Link]

-

4-Phenylbenzaldehyde. (2024, April 9). ChemBK. Retrieved from [Link]

-

Conformations of Biphenyls. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

-

Introduction to IUPAC-NIST Solubilities Database. (n.d.). NIST. Retrieved from [Link]

-

Benzaldehyde. (n.d.). PubChem. Retrieved from [Link]

-

Solubility and Factors Affecting Solubility. (2023, January 29). Chemistry LibreTexts. Retrieved from [Link]

-

List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. (2022, August 22). Mendeley Data. Retrieved from [Link]

-

Video: Solubility - Concept. (2020, March 26). JoVE. Retrieved from [Link]

-